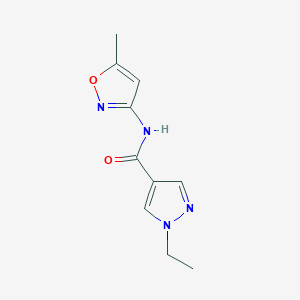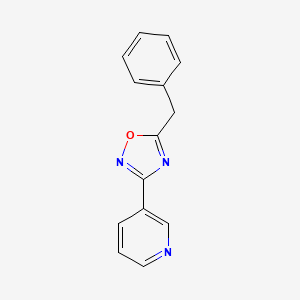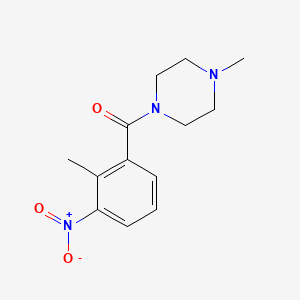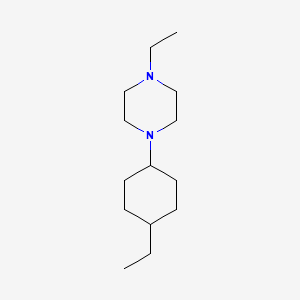
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione is a chemical compound that belongs to the class of xanthones. . The structure of this compound consists of a xanthone moiety attached to a cyclohexane-1,3-dione ring, which imparts unique chemical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione can be achieved through various synthetic routes. One common method involves the reaction of xanthen-9-one with cyclohexane-1,3-dione under acidic or basic conditions. The reaction typically requires the use of a dehydrating agent such as acetic anhydride or zinc chloride/phosphoryl chloride to facilitate the formation of the xanthone core . Microwave heating has also been employed to improve the yield and reduce reaction times .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly reagents and solvents, can further improve the sustainability of the industrial production .
化学反応の分析
Types of Reactions
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the xanthone and cyclohexane-1,3-dione moieties, which provide multiple reactive sites for chemical transformations .
Common Reagents and Conditions
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield xanthone derivatives with additional functional groups, while reduction can produce reduced forms of the compound with altered chemical properties .
科学的研究の応用
作用機序
The mechanism of action of 2-(9H-xanthen-9-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The xanthone moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
類似化合物との比較
Similar Compounds
Xanthone: The parent compound of the xanthone family, known for its diverse biological activities.
Azaxanthones: Xanthone derivatives with nitrogen atoms in the aromatic moiety, exhibiting enhanced solubility and biological activity.
Acridones: Compounds structurally similar to xanthones but with different chromophoric properties.
Uniqueness
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione is unique due to the presence of the cyclohexane-1,3-dione ring, which imparts distinct chemical properties and reactivity compared to other xanthone derivatives.
特性
IUPAC Name |
2-(9H-xanthen-9-yl)cyclohexane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O3/c20-14-8-5-9-15(21)19(14)18-12-6-1-3-10-16(12)22-17-11-4-2-7-13(17)18/h1-4,6-7,10-11,18-19H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBVDKIONWHKSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate](/img/structure/B5807593.png)
![3,4,8-trimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5807599.png)




![N-[4-(acetylsulfamoyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B5807639.png)

![2,2-dimethyl-N-[(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbamothioyl]propanamide](/img/structure/B5807661.png)

![N'-[(biphenyl-4-ylcarbonyl)oxy]pyridine-3-carboximidamide](/img/structure/B5807681.png)

![N-[[1-(4-ethylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]hydroxylamine](/img/structure/B5807690.png)

